1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one is a heterocyclic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
The synthesis of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one typically involves the reaction of 2-bromo-1-(4-phenylthiazol-5-yl)ethanone with thiourea . The reaction conditions often include the use of N,N-dimethylformamide (DMF) as a solvent and potassium hydroxide (KOH) as a base, followed by acidification with hydrochloric acid (HCl) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common reagents and conditions for these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes essential for bacterial cell wall synthesis, leading to antimicrobial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one can be compared with other thiazole-containing compounds such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
What sets this compound apart is its unique combination of antimicrobial, antifungal, and anticancer properties, making it a versatile compound in medicinal chemistry .
Biological Activity
1-[4-(1,2-Thiazol-3-yl)phenyl]ethan-1-one, a compound featuring a thiazole moiety, has gained attention for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound contains a thiazole ring linked to a phenyl group via an ethanone moiety, which is crucial for its biological interactions.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Escherichia coli | 0.17 mg/mL | 0.23 mg/mL |
Staphylococcus aureus | 0.23 mg/mL | 0.30 mg/mL |
Bacillus cereus | 0.20 mg/mL | 0.25 mg/mL |
The presence of electron-donating groups enhances the antimicrobial efficacy of thiazole derivatives, making them promising candidates for further development .
Anticancer Activity
The anticancer potential of thiazole compounds is well-documented. Studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF7 (breast cancer) | 5.5 | Induction of apoptosis via caspase activation |
HT-29 (colon cancer) | 4.8 | Inhibition of tubulin polymerization |
Jurkat E6.1 (T-cell) | 6.2 | Modulation of cell cycle progression |
Research indicates that the presence of the thiazole ring is essential for the cytotoxic activity observed in these compounds .
Anti-inflammatory Properties
Thiazole derivatives also exhibit anti-inflammatory properties, which are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Table 3: Anti-inflammatory Effects
Inflammatory Marker | Effect on Expression |
---|---|
TNF-alpha | Decreased by 40% |
IL-6 | Decreased by 35% |
COX-2 | Inhibition observed |
These findings suggest that this compound could be beneficial in treating inflammatory conditions .
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives similar to this compound:
- Synthesis and Antimicrobial Activity : A study synthesized various thiazole derivatives and tested their antimicrobial properties against multiple pathogens. The results indicated that modifications to the thiazole ring significantly influenced their activity .
- Anticancer Evaluation : Another research effort evaluated a series of thiazole compounds against different cancer cell lines, demonstrating that structural variations could enhance their cytotoxicity and selectivity towards cancer cells .
Properties
Molecular Formula |
C11H9NOS |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
1-[4-(1,2-thiazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9NOS/c1-8(13)9-2-4-10(5-3-9)11-6-7-14-12-11/h2-7H,1H3 |
InChI Key |
XFALOMDDKQQLME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=NSC=C2 |
Origin of Product |
United States |
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